1-(9H-carbazol-9-yl)-3-(dibutylamino)propan-2-ol 1-(9H-carbazol-9-yl)-3-(dibutylamino)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15645071
InChI: InChI=1S/C23H32N2O/c1-3-5-15-24(16-6-4-2)17-19(26)18-25-22-13-9-7-11-20(22)21-12-8-10-14-23(21)25/h7-14,19,26H,3-6,15-18H2,1-2H3
SMILES:
Molecular Formula: C23H32N2O
Molecular Weight: 352.5 g/mol

1-(9H-carbazol-9-yl)-3-(dibutylamino)propan-2-ol

CAS No.:

Cat. No.: VC15645071

Molecular Formula: C23H32N2O

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

1-(9H-carbazol-9-yl)-3-(dibutylamino)propan-2-ol -

Specification

Molecular Formula C23H32N2O
Molecular Weight 352.5 g/mol
IUPAC Name 1-carbazol-9-yl-3-(dibutylamino)propan-2-ol
Standard InChI InChI=1S/C23H32N2O/c1-3-5-15-24(16-6-4-2)17-19(26)18-25-22-13-9-7-11-20(22)21-12-8-10-14-23(21)25/h7-14,19,26H,3-6,15-18H2,1-2H3
Standard InChI Key VMKNAVPWVKCODF-UHFFFAOYSA-N
Canonical SMILES CCCCN(CCCC)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O

Introduction

1-(9H-carbazol-9-yl)-3-(dibutylamino)propan-2-ol is a synthetic organic compound characterized by its unique structure, which integrates a carbazole moiety with a dibutylamino group and a propan-2-ol functional group. This compound is notable for its potential applications in medicinal chemistry and materials science due to its intriguing electronic properties and biological activities.

Synthesis and Optimization

The synthesis of 1-(9H-carbazol-9-yl)-3-(dibutylamino)propan-2-ol typically involves several key steps, including the optimization of reaction conditions such as temperature, solvent choice, and reaction time. These optimizations are crucial to maximize yield and purity.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(9H-carbazol-9-yl)-3-(dibutylamino)propan-2-ol. Notable examples include:

Compound NameMolecular FormulaKey Features
1-(9H-Carbazol-9-yl)-3-(dipropylamino)propan-2-olC21H28N2OContains a dipropylamino group instead of dibutyl; studied for similar biological activities .
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methylimidazol-1-yl)propan-2-olNot specifiedFeatures dichloro substitutions; exhibits different reactivity due to halogen presence.
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(dibutylamino)propan-2-olC23H30Br2N2OSimilar structure but with bromine substitutions; potential differences in biological activity due to halogen effects .

Research Findings and Future Directions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator